3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Descripción general

Descripción

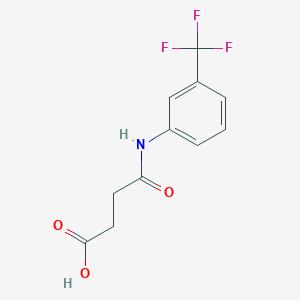

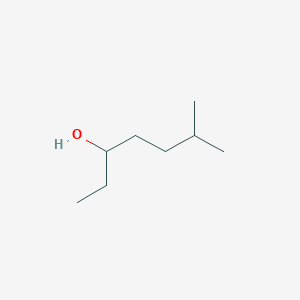

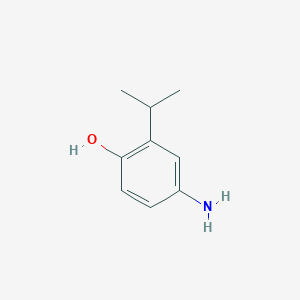

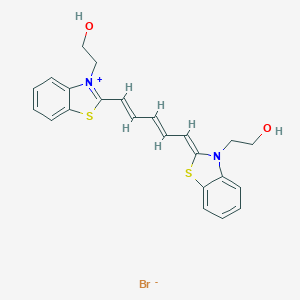

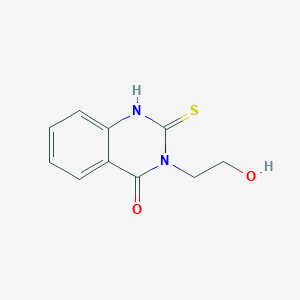

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, also known as HEQ-M, is a novel compound that has been recently developed and studied for its potential applications in various scientific fields. It is a member of the class of compounds known as quinazolinones, which are heterocyclic aromatic compounds that contain a quinazoline ring system. HEQ-M has been studied for its potential applications in biochemistry, physiology, and pharmacology, as well as its use in laboratory experiments.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of 3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one Applications

Biomedical Engineering: Hydrogel Development

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: has potential applications in the development of hydrogels for biomedical engineering. Hydrogels are networks of crosslinked polymers capable of retaining large amounts of water, making them soft, flexible, and tissue-like. They are used in various biomedical applications such as tissue culture, drug delivery, and tissue engineering . The compound’s unique structure could be utilized to enhance the mechanical properties of hydrogels, such as stretchability and fracture toughness, which are crucial for practical deployments in biomedicine and engineering .

Drug Delivery Systems

This compound can be incorporated into drug delivery systems due to its biocompatible nature. It can be used to create degradable polymers with ester linkages in the backbone, which are essential for developing less toxic and more efficient drug delivery vehicles . Its ability to form hydrogels that are biodegradable, biocompatible, and inert in contact with body fluids makes it an excellent candidate for controlled drug release applications.

Tissue Engineering

In tissue engineering, 3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can be used to synthesize scaffolds that support cell growth and tissue development. The compound’s properties can be leveraged to create an environment that mimics the extracellular matrix, promoting cell survival and proliferation .

Water Treatment

The compound’s ability to form hydrogels with specific interactions, such as hydrogen bonding with alginate, can be applied in water treatment technologies. These hydrogels can be used to remove contaminants from water, making it a valuable tool in environmental engineering .

Biocompatible Coatings

The compound can be used to develop biocompatible coatings for medical devices and implants. Its hydrophilic nature and resistance to microbial infections make it suitable for creating surfaces that minimize immune responses and enhance the longevity of medical implants .

Ophthalmic Applications

Due to its biocompatibility and transparency, 3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can be used in ophthalmic applications, such as the development of contact lenses and ocular drug delivery systems. It can help create materials that are comfortable to wear and capable of delivering drugs to the eye efficiently .

Wound Healing

The compound’s properties can be exploited in the creation of dressings and materials that promote wound healing. Its ability to form hydrogels that are biodegradable and non-toxic makes it an ideal candidate for developing advanced wound care products .

Cancer Therapy

Finally, this compound can play a role in cancer therapy. It can be used to create stimuli-responsive systems for targeted drug delivery, minimizing the side effects of chemotherapy and improving the efficacy of treatment .

Mecanismo De Acción

Target of Action

The compound 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, also known as 3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . The 4(3H)-quinazolinone class of compounds has broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities . .

Mode of Action

For instance, fenquinotrione, a novel herbicide, potently inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana . The compound’s interaction with its targets could lead to changes in cellular processes, potentially contributing to its broad range of biological activities.

Biochemical Pathways

The activation of aryl hydrocarbon receptor (ahr) signaling in brain microvessels by tryptophan metabolites has been reported . This could potentially disturb brain vascular integrity and promote inflammation .

Result of Action

Given its structural similarity to other 4(3h)-quinazolinone compounds, it may share similar effects, such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXUWLMVZCHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350139 | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16024-85-4 | |

| Record name | 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)